

# Structure Elucidation of 6-chloro-N-methylpyridin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 6-chloro-N-methylpyridin-2-amine

Cat. No.: B183386

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## Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound **6-chloro-N-methylpyridin-2-amine**. Due to the absence of publicly available experimental data for this specific molecule, this document presents a putative analytical workflow and hypothetical data based on established principles of organic spectroscopy and the known characteristics of structurally related compounds, such as 2-amino-6-chloropyridine and various N-methylated aminopyridines. The methodologies and data presented herein serve as a robust framework for the analysis of this compound should it be synthesized. This guide includes detailed, hypothetical experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with illustrative diagrams to clarify the structure, analytical workflow, and a potential biological signaling pathway.

## Introduction

**6-chloro-N-methylpyridin-2-amine** is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in pharmacologically active molecules. The precise characterization of its chemical structure is paramount for understanding its physicochemical properties, reactivity, and potential biological activity. This guide outlines the essential analytical techniques required for its unambiguous structure elucidation.

## Predicted Physicochemical Properties

A summary of the predicted properties for **6-chloro-N-methylpyridin-2-amine** is presented below.

Property	Predicted Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>
Molecular Weight	142.59 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in methanol, chloroform, DMSO

## Spectroscopic Data (Hypothetical)

The following tables summarize the hypothetical spectroscopic data expected for **6-chloro-N-methylpyridin-2-amine**.

### <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.35	t	1H	7.8	H4
6.50	d	1H	7.5	H5
6.35	d	1H	8.1	H3
5.10	br s	1H	-	NH
3.05	d	3H	5.2	N-CH <sub>3</sub>

### <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
159.5	C2
150.2	C6
139.0	C4
110.8	C5
105.5	C3
29.8	N-CH <sub>3</sub>

### Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
142/144	100/33	[M] <sup>+</sup> (isotopic pattern for Cl)
127/129	45/15	[M-CH <sub>3</sub> ] <sup>+</sup>
107	60	[M-Cl] <sup>+</sup>
78	85	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup> (pyridyl fragment)

### Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Medium, sharp	N-H stretch
3050	Medium	Aromatic C-H stretch
2920	Medium	Aliphatic C-H stretch (N-CH <sub>3</sub> )
1610, 1580, 1470	Strong	C=C and C=N stretching (pyridine ring)
1320	Strong	C-N stretch
1100	Strong	C-Cl stretch

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 10 mg of **6-chloro-N-methylpyridin-2-amine** in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
  - Accumulate 16 scans for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Use a 45-degree pulse angle and a relaxation delay of 5 seconds.
  - Accumulate 1024 scans.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$  and  $\delta$  77.16 for  $^{13}\text{C}$ ).

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 40-500 to detect the molecular ion and fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, which is characteristic for chlorine-containing compounds ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio). Interpret the major fragment ions to deduce the structure.

## Infrared (IR) Spectroscopy

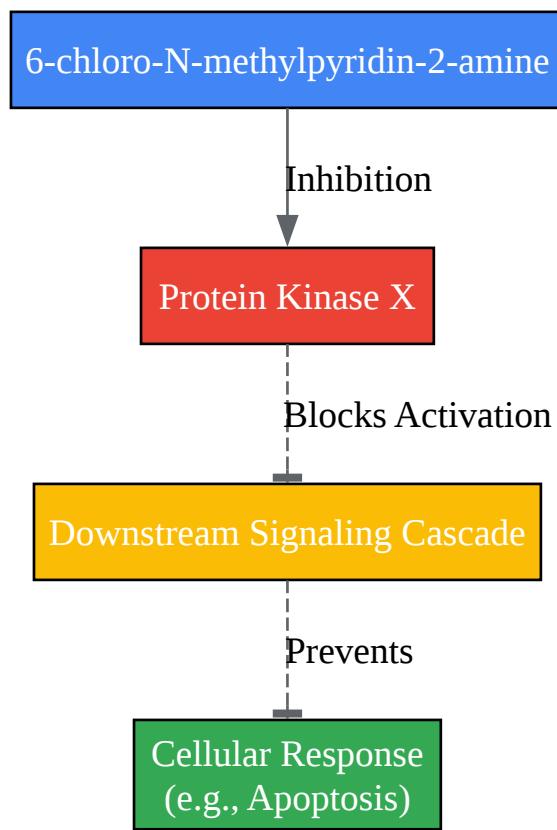
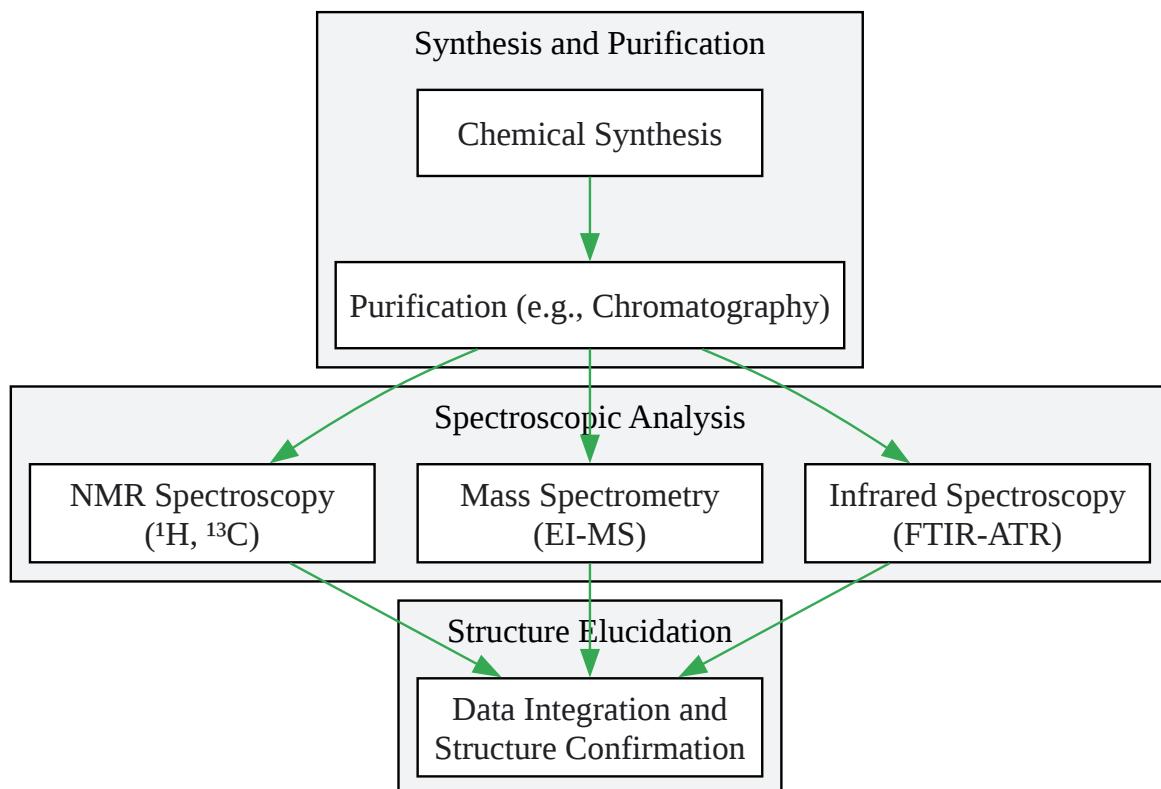
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Spectrum Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-Cl bonds.

## Visualizations



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